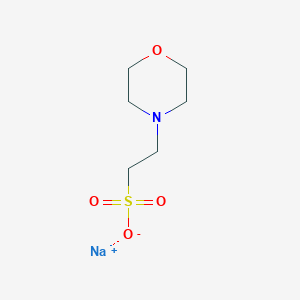

MES 钠盐

描述

4-Morpholineethanesulfonic acid, sodium salt is a zwitterionic buffer commonly used in biochemical and biological research. It is known for its excellent buffering capacity within the pH range of 5.5 to 6.7, making it ideal for maintaining stable pH conditions in various experimental settings . The compound is characterized by its molecular formula C6H12NNaO4S and a molecular weight of 217.22 g/mol .

科学研究应用

4-Morpholineethanesulfonic acid, sodium salt is widely used in various fields of scientific research:

作用机制

Target of Action

MES sodium salt, also known as 4-Morpholineethanesulfonic acid sodium salt, is primarily used as a buffering agent in biological and biochemical research .

Mode of Action

As a buffering agent, MES sodium salt helps maintain a constant pH in a solution, even in the presence of acid or base . It does this by donating or accepting protons (H+ ions) to resist changes in hydrogen ion concentration, thereby stabilizing the pH of the solution .

Biochemical Pathways

Instead, it creates an optimal pH environment that is essential for many biochemical reactions and pathways to occur efficiently . For example, it can be used in cell culture media, where it helps maintain the pH necessary for cell growth and metabolism .

Pharmacokinetics

Its primary role is to control the pH of the solution in which it is dissolved .

Result of Action

The main result of MES sodium salt’s action is the maintenance of a stable pH environment. This is crucial in many biological and biochemical contexts, as many enzymes and biochemical reactions require a specific pH range to function optimally .

Action Environment

The efficacy and stability of MES sodium salt as a buffer are influenced by several environmental factors. These include temperature, concentration of the buffer, and the presence of other ions in the solution . It is soluble in water, providing a clear colorless solution, and is stable at 2-8°C for months . The pH of a solution should be between 9 and 10 depending on concentration .

生化分析

Biochemical Properties

MES sodium salt plays a significant role in biochemical reactions due to its effective buffering capacity within the pH range of 5.5 to 6.7 . It is highly soluble in water and provides high-solution clarity . The pKa of MES sodium salt is 6.10 at 25°C , making it an ideal candidate for cell culture media and protein-based buffer formulations to maintain a stable environment in solution .

Cellular Effects

The effects of MES sodium salt on various types of cells and cellular processes are primarily related to its role as a buffer. It helps maintain a stable pH environment, which is crucial for maintaining cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, MES sodium salt does not directly interact with biomolecules or influence gene expression. Instead, its primary role is to provide a stable pH environment that allows biomolecules, enzymes, and cellular processes to function optimally .

Temporal Effects in Laboratory Settings

In laboratory settings, MES sodium salt is known for its stability. It does not degrade over time, ensuring a consistent buffering capacity . Long-term effects on cellular function have not been reported in in vitro or in vivo studies.

Metabolic Pathways

MES sodium salt is not involved in metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels. Its primary function is to maintain pH stability in biochemical solutions .

Transport and Distribution

As a soluble compound, MES sodium salt can be distributed throughout cells and tissues via diffusion and convection. It does not interact with transporters or binding proteins, and it does not accumulate within cells or tissues .

Subcellular Localization

MES sodium salt does not have a specific subcellular localization. As a small, soluble molecule, it is present throughout the cell, wherever aqueous solutions are found .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineethanesulfonic acid, sodium salt typically involves the reaction of morpholine with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The resulting 4-Morpholineethanesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production process is scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained between 70-90°C and reaction times ranging from 4-6 hours . The final product is purified and crystallized to achieve high purity levels suitable for research applications .

化学反应分析

Types of Reactions: 4-Morpholineethanesulfonic acid, sodium salt primarily undergoes acid-base reactions due to its buffering properties. It can also participate in substitution reactions where the sulfonic acid group is replaced by other functional groups .

Common Reagents and Conditions:

Acid-Base Reactions: Sodium hydroxide or hydrochloric acid is commonly used to adjust the pH of solutions containing 4-Morpholineethanesulfonic acid, sodium salt.

Substitution Reactions: Reagents such as alkyl halides or sulfonyl chlorides can be used under mild conditions to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with alkyl halides can produce alkylated derivatives of the compound .

相似化合物的比较

2-(N-Morpholino)ethanesulfonic acid: Similar in structure but without the sodium salt form.

3-(N-Morpholino)propanesulfonic acid: Contains a propanesulfonic moiety instead of an ethanesulfonic one.

4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid: Another zwitterionic buffer with a different ring structure.

Uniqueness: 4-Morpholineethanesulfonic acid, sodium salt is unique due to its specific pH buffering range and minimal interaction with metal ions, making it suitable for experiments involving metal-sensitive processes . Its high solubility in water and stability under various conditions further enhance its utility in research and industrial applications .

属性

CAS 编号 |

71119-23-8 |

|---|---|

分子式 |

C6H13NNaO4S |

分子量 |

218.23 g/mol |

IUPAC 名称 |

sodium;2-morpholin-4-ylethanesulfonate |

InChI |

InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10); |

InChI 键 |

SADPCIINLASURY-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCS(=O)(=O)[O-].[Na+] |

手性 SMILES |

C1COCCN1CCS(=O)(=O)[O-].[Na+] |

规范 SMILES |

C1COCCN1CCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

71119-23-8 |

相关CAS编号 |

117961-21-4 |

同义词 |

SODIUM 2-MORPHOLINOETHANESULFONATE; sodium 4-morpholin-1-ylethylsulphonate; 4-morpholineethanesulfonic acid sodium salt; 2-MORPHOLINOETHANESULFONIC ACID SODIUM SALT; 2-(N-MORPHOLINO)ETHANESULFONIC ACID, NA; 2-(N-MORPHOLINO)ETHANESULFONIC ACID SODIUM SALT; |

产品来源 |

United States |

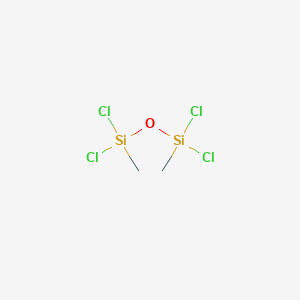

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What unique interaction does MES sodium salt exhibit with metal cations when part of a monolayer on a silver surface?

A1: Research using surface-enhanced Raman scattering (SERS) reveals that, unlike free MES molecules in solution, MES molecules immobilized on a silver surface readily form contact ion pairs with metal cations like Na+. Interestingly, the local symmetry of the sulfonic groups in these surface-bound MES molecules remains largely unaffected, contrary to observations in MES sodium salt crystals and theoretical predictions for isolated MES-Na+ interactions []. This suggests that surface attachment significantly alters the interaction dynamics between MES and metal cations.

Q2: How does the presence of sodium cations influence the structure of organic monolayers containing 2-(N-Morpholino)ethanesulfonic acid (MES)?

A2: Studies using 2-mercaptoethanesulfonate (MES) monolayers on silver surfaces indicate that sodium cations in the surrounding electrolyte can significantly modify the monolayer/electrolyte interface structure []. This is attributed to the formation of contact ion pairs between the sulfonic groups of MES and the sodium cations, leading to structural rearrangements within the monolayer.

Q3: Can MES sodium salt be used in plant cell culture media, and what is an example of its application?

A3: Yes, MES sodium salt is a valuable component in plant cell culture media for pH buffering. It has been successfully incorporated into a liquid medium for in vitro germination and maturation of Sambucus nigra L. (black elderberry) pollen []. In this application, MES sodium salt, along with other components, facilitated a high germination rate and supported the development of microspores into mature pollen.

Q4: What is the role of MES sodium salt in immunomagnetic purification of tau protein?

A4: MES sodium salt is utilized as a buffering agent during the covalent immobilization of anti-tau antibodies to magnetic microparticles for immunomagnetic purification of tau protein []. While not directly interacting with the target protein, it maintains a stable pH environment crucial for preserving antibody functionality during the immobilization process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)